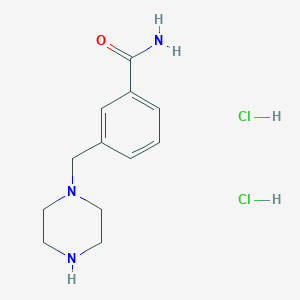

3-Piperazin-1-ylmethyl-benzamide dihydrochloride

説明

特性

IUPAC Name |

3-(piperazin-1-ylmethyl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O.2ClH/c13-12(16)11-3-1-2-10(8-11)9-15-6-4-14-5-7-15;;/h1-3,8,14H,4-7,9H2,(H2,13,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNGGWCCHYBIRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CC=C2)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Purpose/Notes |

|---|---|---|

| Cyclization | (S,S)-N,N’-bisnosyl diamine + diphenylvinylsulfonium triflate + DBU | Formation of protected piperazine ring |

| Deprotection & Cyclization | Thiophenol (PhSH) | Removal of protecting groups, intramolecular cyclization |

| Amide Coupling | Benzoyl derivative + piperazine derivative + HBTU + DIPEA in DMAc or DMF, 18–25°C | Formation of benzamide bond |

| Salt Formation | HCl in ethanol or aqueous medium | Conversion to dihydrochloride salt for solubility/stability |

Optimization factors include:

- Solvent choice: Polar aprotic solvents (DMF, DMAc) improve coupling efficiency.

- Temperature: Maintaining 18–25°C during amide coupling reduces side reactions.

- Stoichiometry: Using slight excess (e.g., 1.2 equivalents) of piperazine derivative improves yield.

- Purification: Recrystallization or preparative HPLC removes impurities and byproducts.

Chemical Reaction Analysis

The synthetic process involves several types of chemical reactions:

- Cyclization: Formation of the piperazine ring via intramolecular nucleophilic substitution.

- Amide Bond Formation: Coupling of amine and carboxylic acid derivatives using coupling agents.

- Salt Formation: Protonation of amine groups with hydrochloric acid to form stable dihydrochloride salts.

Common reagents and conditions:

| Reaction Type | Common Reagents | Typical Conditions |

|---|---|---|

| Cyclization | Sulfonium salts, DBU | Room temperature, inert atmosphere |

| Amide coupling | HBTU, DIPEA | 18–25°C, polar aprotic solvent |

| Salt formation | Hydrochloric acid (HCl) | Room temperature, ethanol or aqueous solvent |

Research Findings on Yield and Purity

- Yields for the amide coupling step typically range from 70% to 85%, depending on reaction parameters such as solvent, temperature, and reagent stoichiometry.

- Purity is enhanced by careful control of reaction time and temperature, as well as by purification methods including recrystallization and preparative chromatography.

- The dihydrochloride salt form exhibits improved aqueous solubility (>50 mg/mL at pH 3–5) compared to the free base (<1 mg/mL), facilitating downstream processing and formulation.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|

| Piperazine ring formation | 1,2-diamine derivatives + sulfonium salts + DBU | Protected piperazine intermediate | Requires deprotection step |

| Deprotection & cyclization | Thiophenol (PhSH) | Free piperazine ring | Selective intramolecular cyclization |

| Amide coupling | Benzoyl derivative + piperazine + HBTU + DIPEA in DMAc/DMF | 3-Piperazin-1-ylmethyl-benzamide | Controlled temperature (18–25°C) |

| Salt formation | HCl in ethanol or aqueous solution | Dihydrochloride salt | Enhances solubility and stability |

化学反応の分析

Types of Reactions

3-Piperazin-1-ylmethyl-benzamide dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Therapeutic Applications

Antipsychotic Properties:

Research indicates that piperazine derivatives, including 3-piperazin-1-ylmethyl-benzamide dihydrochloride, exhibit significant activity as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors. These actions are crucial for developing antipsychotic medications aimed at treating disorders such as schizophrenia and bipolar disorder . The combination of these receptor activities suggests a reduced risk of extrapyramidal side effects, which is a common drawback in traditional antipsychotics.

Analgesic Effects:

Recent studies have explored the analgesic properties of piperazine-based compounds. For instance, benzylpiperazine derivatives have shown promising results as selective σ1 receptor antagonists, which play a role in modulating pain pathways. The compound has been evaluated in mouse models for its antinociceptive effects, indicating potential for treating chronic pain without significant sedation or motor impairment .

Antidepressant and Anxiolytic Effects:

The dual action on serotonin receptors (5-HT1A agonism) alongside dopamine receptor antagonism positions these compounds as potential candidates for treating depression and anxiety disorders. This profile could lead to novel therapeutic strategies that minimize side effects associated with current antidepressants .

Synthetic Approaches

The synthesis of 3-piperazin-1-ylmethyl-benzamide dihydrochloride typically involves the following steps:

- Formation of Piperazine Derivatives: Initial reactions may include the alkylation of piperazine with appropriate benzyl halides.

- Amide Bond Formation: The reaction between the piperazine derivative and benzoic acid or its derivatives leads to the formation of the amide linkage characteristic of this compound.

- Salt Formation: The dihydrochloride salt is often prepared to enhance solubility and stability for pharmaceutical applications.

Case Studies and Research Findings

A review of recent literature highlights several case studies demonstrating the efficacy of piperazine derivatives:

作用機序

The mechanism of action of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety in the compound is known to interact with various biological targets, including receptors and enzymes, leading to its biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Dihydrochloride Moieties

The following table summarizes key structural and physicochemical differences between 3-piperazin-1-ylmethyl-benzamide dihydrochloride and related compounds:

Key Observations:

- Instead, its benzamide core may favor interactions with serotonin or dopamine receptors, common targets for piperazine-containing drugs.

- Functional Group Variations : Replacing the benzamide with a carbamic acid ester (as in the tert-butyl ester derivative) alters metabolic stability and bioavailability. Esters are often prodrugs, whereas amides resist enzymatic hydrolysis .

- Molecular Weight Impact : Smaller molecules like 3,3-dimethyl-1-piperazin-1-ylbutan-1-one dihydrochloride (MW 257.20) may exhibit better blood-brain barrier penetration compared to bulkier analogs, though this depends on substituent polarity .

Pharmacological and Regulatory Comparisons

- Levocetirizine Dihydrochloride : A well-characterized antihistamine with a 461.81 Da molecular weight. Its dihydrochloride salt improves solubility for oral administration, a property shared with 3-piperazin-1-ylmethyl-benzamide dihydrochloride .

- Trientine Dihydrochloride : A copper-chelating agent used in Wilson’s disease. While unrelated structurally, its dihydrochloride form underscores the versatility of this salt type in diverse therapeutic areas, from metal chelation to receptor antagonism .

生物活性

3-Piperazin-1-ylmethyl-benzamide dihydrochloride (CAS No. 1185298-28-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

3-Piperazin-1-ylmethyl-benzamide dihydrochloride features a piperazine ring, which is known for enhancing the pharmacological properties of compounds. The presence of the benzamide moiety contributes to its biological activity, particularly in neuropharmacology and oncology.

The biological activity of 3-Piperazin-1-ylmethyl-benzamide dihydrochloride is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially exhibiting antipsychotic effects. Compounds with similar structures have demonstrated activity at dopamine and serotonin receptors, which are crucial in mood regulation and psychotic disorders.

- Enzyme Inhibition : The compound may also inhibit certain enzymes involved in cancer cell proliferation. For instance, it has been associated with the inhibition of PARP1, an enzyme critical for DNA repair processes in cancer cells. This inhibition can lead to increased apoptosis in malignant cells .

Biological Activity Table

Antipsychotic Effects

A study investigating compounds with structural similarities to 3-Piperazin-1-ylmethyl-benzamide dihydrochloride highlighted their potential as dual orexin receptor agonists. These compounds exhibited significant binding affinities, suggesting a role in treating orexin-deficient disorders, which can include certain types of depression and anxiety .

Cancer Research

In a recent study, derivatives of benzamide were tested against human breast cancer cells. The compound showed promising results in inhibiting PARP1 activity, leading to increased apoptosis as evidenced by enhanced CASPASE 3/7 activity . These findings suggest that 3-Piperazin-1-ylmethyl-benzamide dihydrochloride could be a valuable candidate for further development in cancer therapeutics.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound indicates that it possesses favorable bioavailability characteristics, allowing effective distribution within biological systems. Toxicological studies have not reported significant adverse effects at therapeutic doses, although comprehensive studies are necessary to fully elucidate its safety profile .

Q & A

Q. What are the standard synthetic routes for 3-Piperazin-1-ylmethyl-benzamide dihydrochloride, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of piperazine-derived dihydrochloride salts typically involves coupling a benzamide precursor with a piperazine moiety under basic conditions. For example, similar compounds are synthesized via nucleophilic substitution or reductive amination, followed by salt formation with hydrochloric acid . Optimization includes:

- Solvent selection : Polar aprotic solvents like DMF or DMSO improve reaction efficiency.

- Temperature control : Reactions often proceed at 80–100°C to enhance kinetics while avoiding decomposition.

- Purification : Column chromatography or recrystallization removes unreacted intermediates and byproducts. Yield improvements (e.g., from 70% to 85%) are achievable by adjusting stoichiometry (e.g., 1.2 equivalents of piperazine derivative) .

Q. How does the dihydrochloride salt form influence the compound’s solubility and stability compared to its free base?

Methodological Answer: Dihydrochloride salts generally enhance aqueous solubility due to increased polarity from protonated amine groups. For example, similar piperazine derivatives show solubility >50 mg/mL in water at pH 3–5, compared to <1 mg/mL for free bases . Stability is improved in solid-state formulations, as the salt form reduces hygroscopicity. However, acidic conditions (pH < 2) may degrade the compound, necessitating pH-adjusted buffers for long-term storage .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing purity and structural integrity, especially in resolving isomeric impurities?

Methodological Answer:

- HPLC-MS : Reversed-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) resolve isomeric impurities. MS detection confirms molecular ions (e.g., m/z 264.2 for the free base) and detects trace byproducts .

- 1H/13C NMR : Distinguishes regioisomers via coupling patterns (e.g., aromatic protons in 1,2- vs. 1,3-substitution) .

- XRD : Confirms crystalline salt formation and identifies polymorphic variations .

Q. How do environmental factors like pH and temperature affect the compound’s efficacy in biochemical assays?

Methodological Answer:

- pH sensitivity : Protonation of the piperazine ring (pKa ~8–10) affects receptor binding. Activity assays should be conducted in pH 7.4 buffers to mimic physiological conditions. At lower pH (e.g., 5.5), reduced potency is observed due to excessive protonation .

- Temperature : Stability studies (e.g., 40°C for 1 week) reveal degradation pathways (e.g., hydrolysis of the benzamide group). Pre-incubation at 4°C is recommended for cell-based assays to maintain integrity .

Q. What strategies resolve contradictions between in vitro cytotoxicity data and in vivo tolerance studies?

Methodological Answer:

- Mechanistic studies : Compare cytotoxicity in primary cells (e.g., fibroblasts) vs. immortalized lines. For example, octenidine dihydrochloride shows fibroblast toxicity in vitro but no in vivo wound-healing impairment due to rapid tissue clearance .

- Dose calibration : Adjust in vitro concentrations to match pharmacokinetic profiles (e.g., Cmax and AUC from rodent studies).

- Metabolite analysis : LC-MS/MS identifies active/inactive metabolites that explain discrepancies (e.g., hepatic conversion to non-toxic derivatives) .

Data Contradiction Analysis

Q. How to address conflicting reports on receptor binding affinities across different assay platforms?

Methodological Answer:

- Assay standardization : Use radioligand binding (e.g., 3H-labeled ligands) for direct affinity comparisons. Discrepancies in FRET/SPR assays may arise from tag interference .

- Control benchmarking : Include reference compounds (e.g., known LSD1 inhibitors for epigenetic studies) to normalize inter-lab variability .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。